(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone
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Description
(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tyrosine kinases, especially met kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis.
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it might affect pathways involving the activation of proteins by these kinases . These could include pathways related to cell growth, differentiation, metabolism, and apoptosis.
Result of Action
As a potential tyrosine kinase inhibitor, it could lead to a disruption in the activation of proteins involved in various cellular functions . This could result in effects such as inhibition of cell growth, induction of apoptosis, or alteration in cellular metabolism.
Properties
IUPAC Name |
[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-25-13-15-27(16-14-25)22(28)18-9-11-26(12-10-18)21-8-7-20(23-24-21)17-3-5-19(29-2)6-4-17/h3-8,18H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXFCMJCKVLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.